3-Bromo-5-(5-fluoro-2-methylphenyl)phenol
Description
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with a bromine atom at the 3-position and a 5-fluoro-2-methylphenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. For example, 3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6) is synthesized from commercial precursors and used in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-5-(5-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWVKMLUZXDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686381 | |
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-32-6 | |
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 3-Bromo-5-(5-fluoro-2-methylphenyl)phenol typically involves the bromination of a phenol derivative followed by fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(5-fluoro-2-methylphenyl)phenol can undergo nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinones or reduction reactions to yield corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and dehalogenated compounds.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-5-(5-fluoro-2-methylphenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
3-Bromo-5-(4-chlorophenyl)phenol (CAS: 1261957-95-2)
- Molecular Formula : C₁₂H₈BrClO
- Molecular Weight : 283.55 g/mol
- Key Differences: Replaces the 5-fluoro-2-methylphenyl group with a 4-chlorophenyl moiety. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine.
3-Bromo-5-phenylphenol (CAS: 136649-31-5)
3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6)
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol
- Key Differences : Features a trifluoromethyl group instead of the 5-fluoro-2-methylphenyl group. The strong electron-withdrawing nature of CF₃ significantly lowers pKa and enhances metabolic stability, making it valuable in drug development (e.g., BI-3231, a HSD17B13 inhibitor) .
Marine Bromophenols with Hydroxyl and Sulfonyl Groups
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
- Source: Isolated from red algae (e.g., Vertebrata lanosa).
- Key Differences: Contains a dihydroxyphenyl backbone with a hydroxymethyl group. The polar hydroxyl groups increase water solubility, contrasting with the lipophilic 5-fluoro-2-methylphenyl substituent in the target compound. Marine bromophenols often exhibit antioxidant and antimicrobial activities .
4,7-Disulfolanosol
- Source : Found in Vertebrata species.
- Key Differences: Sulfate esters enhance solubility and bioavailability in marine environments. Such derivatives are rare in synthetic bromophenols but critical for ecological interactions in algae .
Functionalized Derivatives in Medicinal Chemistry
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS: 1823949-60-5)
- Molecular Formula : C₉H₉BrFO₂
- Key Differences : Incorporates an ethoxy group and a hydroxymethyl side chain. The ethoxy group may improve metabolic resistance compared to methyl substituents, while the alcohol moiety enables conjugation in prodrug designs .
Comparative Data Table
Key Research Findings
- Biological Relevance: Marine bromophenols with hydroxyl/sulfonyl groups highlight ecological adaptability, whereas synthetic analogues prioritize metabolic stability and lipophilicity .
- Synthetic Challenges: Commercial discontinuation of compounds like 3-Bromo-5-(4-chlorophenyl)phenol underscores the need for robust synthetic routes for complex bromophenols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
